molecular formula C16H14N4O2 B1523502 1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1351778-37-4

1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1523502
M. Wt: 294.31 g/mol
InChI Key: PQRYNXKMNNLCBB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a pyridinyl group, and a triazole group, all connected by single bonds. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the triazole ring, followed by the attachment of the phenyl and pyridinyl groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms, which can participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the triazole ring is known to participate in various chemical reactions, including cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxylic acid group could make this compound acidic .

Scientific Research Applications

Synthesis and Bioactivity

  • Novel pyrrolidines linked to 1,2,3-triazole derivatives have been synthesized using click chemistry, demonstrating significant anti-proliferative activities against human prostate cancer cells. These compounds were evaluated for their drug-likeness and bioactivity, highlighting the potential of triazole compounds in medicinal chemistry (Ince et al., 2020).

Crystal Engineering and Supramolecular Assemblies

  • Studies on supramolecular assemblies involving aza donor molecules and carboxylic acids revealed insights into the construction of host-guest systems and molecular tapes. These findings contribute to the understanding of molecular architecture and the design of new materials (Arora & Pedireddi, 2003).

Antimicrobial and Antioxidant Activities

  • Research into pyridine and fused pyridine derivatives, including triazolopyridine derivatives, highlighted their antimicrobial and antioxidant activities. These compounds were synthesized and evaluated for their potential as bioactive molecules (Flefel et al., 2018).

Catalysis and Chemical Transformations

  • The synthesis and characterization of ruthenium complexes containing a pendent catechol ring were explored, offering insights into the acid-base properties and electronic structures of these complexes. Such studies are crucial for understanding catalytic mechanisms and designing new catalysts (O'Brien et al., 2004).

CO2 Reduction

  • A study on the electrochemical reduction of CO2 catalyzed by rhenium tricarbonyl complexes highlights the role of triazole derivatives in facilitating CO2 reduction. This research contributes to the development of sustainable solutions for CO2 utilization and environmental remediation (Nganga et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

Future research could focus on exploring the potential uses of this compound, for example in the development of new drugs or materials .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-10-6-7-12(9-11(10)2)20-15(13-5-3-4-8-17-13)14(16(21)22)18-19-20/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRYNXKMNNLCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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